molecular formula C5H13ClN2 B12350570 cyclobutylmethylhydrazine;hydrochloride

cyclobutylmethylhydrazine;hydrochloride

Cat. No.: B12350570
M. Wt: 136.62 g/mol
InChI Key: NPAJTYIRMZSZLA-UHFFFAOYSA-N
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Description

Cyclobutylmethylhydrazine;hydrochloride is a chemical compound with the molecular formula C5H13N2Cl. It is a derivative of hydrazine, a compound known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyclobutyl group attached to a methylhydrazine moiety, with a hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutylmethylhydrazine;hydrochloride typically involves the reaction of cyclobutylmethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include water or ethanol.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Handling: Proper handling and storage of cyclobutylmethylamine and hydrazine to prevent contamination.

    Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pH, and concentration.

    Purification: The product is purified using techniques such as crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethylhydrazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Cyclobutylmethylhydrazine oxide.

    Reduction: Cyclobutylmethylhydrazine.

    Substitution: Cyclobutylmethylhalohydrazine.

Scientific Research Applications

Cyclobutylmethylhydrazine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclobutyl derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclobutylmethylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Molecular Targets: Binding to specific enzymes or receptors involved in biological processes.

    Pathways: Modulating signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Cyclobutylmethylhydrazine;hydrochloride can be compared with other similar compounds such as:

    Phenylhydrazine;hydrochloride: Known for its use in the synthesis of azo dyes.

    Methylhydrazine;hydrochloride: Used as a rocket propellant and in organic synthesis.

    Ethylhydrazine;hydrochloride: Utilized in the production of pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its cyclobutyl group, which imparts specific chemical and biological properties that differentiate it from other hydrazine derivatives. Its stability and solubility in the hydrochloride form make it particularly useful in various applications.

Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

cyclobutylmethylhydrazine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-7-4-5-2-1-3-5;/h5,7H,1-4,6H2;1H

InChI Key

NPAJTYIRMZSZLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNN.Cl

Origin of Product

United States

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